Ethyl 2-benzyl-3-[(3-methoxyoxolan-3-yl)methylamino]propanoate
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Overview
Description
Ethyl 2-benzyl-3-[(3-methoxyoxolan-3-yl)methylamino]propanoate is an organic compound with a complex structure that includes an ethyl ester, a benzyl group, and a methoxy-substituted oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-benzyl-3-[(3-methoxyoxolan-3-yl)methylamino]propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a diol and an appropriate electrophile under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Formation of the Amino Ester: The final step involves the formation of the amino ester through a condensation reaction between an amino alcohol and an ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyl-3-[(3-methoxyoxolan-3-yl)methylamino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or the oxolane ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can replace the benzyl group or the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-benzyl-3-[(3-methoxyoxolan-3-yl)methylamino]propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-benzyl-3-[(3-methoxyoxolan-3-yl)methylamino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 2-benzyl-3-[(3-methoxyoxolan-3-yl)methylamino]propanoate can be compared with similar compounds, such as:
Ethyl 2-benzyl-3-aminopropanoate: Lacks the methoxy-substituted oxolane ring, which may affect its biological activity and chemical reactivity.
Ethyl 2-benzyl-3-[(3-hydroxyoxolan-3-yl)methylamino]propanoate: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and reactivity.
Ethyl 2-phenyl-3-[(3-methoxyoxolan-3-yl)methylamino]propanoate: Has a phenyl group instead of a benzyl group, which may influence its steric and electronic properties.
Properties
IUPAC Name |
ethyl 2-benzyl-3-[(3-methoxyoxolan-3-yl)methylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-3-23-17(20)16(11-15-7-5-4-6-8-15)12-19-13-18(21-2)9-10-22-14-18/h4-8,16,19H,3,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPQANKKCXFZDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)CNCC2(CCOC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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